Increased Lipophilicity (LogP) Driven by Bromine Substitution
The introduction of bromine at the pyrazine 5-position significantly elevates the compound's lipophilicity compared to the des-bromo parent. This is a critical factor for membrane permeability and target engagement in cellular assays . The target compound 1-(5-bromopyrazin-2-yl)piperidin-4-one exhibits a predicted LogP of 0.67, while the direct analog 1-(pyrazin-2-yl)piperidin-4-one (CAS 116247-99-5) shows a computed XLogP3 of -0.3 [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.67 |
| Comparator Or Baseline | 1-(pyrazin-2-yl)piperidin-4-one: XLogP3 = -0.3 |
| Quantified Difference | Δ LogP ≈ 0.97 units (~9.3-fold higher predicted partition into octanol) |
| Conditions | Predicted values: Chemsrc LogP for target; PubChem XLogP3 for comparator |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, making the brominated compound a preferred choice for cell-based screening campaigns where intracellular target access is required.
- [1] Kuujia. Cas no 116247-99-5 (1-(pyrazin-2-yl)piperidin-4-one) Computed Properties: XLogP3. View Source
